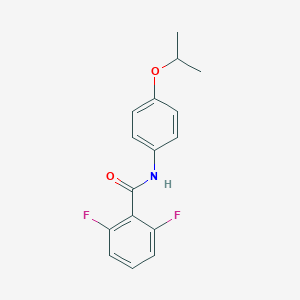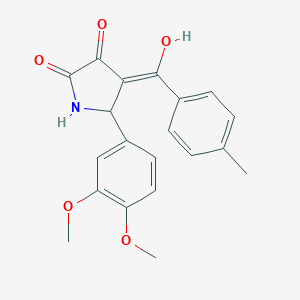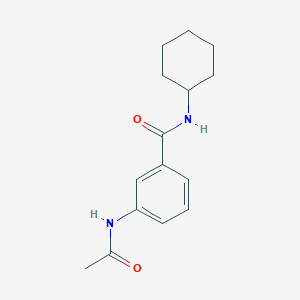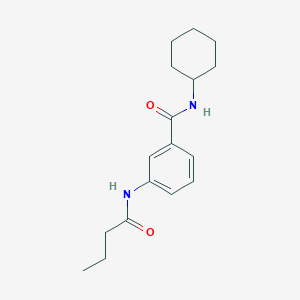
2,6-difluoro-N-(4-isopropoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-difluoro-N-(4-isopropoxyphenyl)benzamide is a chemical compound that has been extensively studied in the field of scientific research. This compound has shown promising results in various areas such as cancer treatment, neuroprotection, and anti-inflammatory effects.
科学的研究の応用
2,6-difluoro-N-(4-isopropoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and pancreatic cancer. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation research, it has been shown to reduce the production of inflammatory cytokines and improve symptoms of inflammatory diseases.
作用機序
The mechanism of action of 2,6-difluoro-N-(4-isopropoxyphenyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It may also act by modulating the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2,6-difluoro-N-(4-isopropoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function. In inflammation research, it has been shown to reduce the production of inflammatory cytokines, inhibit the activation of immune cells, and improve symptoms of inflammatory diseases.
実験室実験の利点と制限
The advantages of using 2,6-difluoro-N-(4-isopropoxyphenyl)benzamide in lab experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify. However, its limitations include its poor solubility in water, which may limit its use in certain experiments. It may also have off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the study of 2,6-difluoro-N-(4-isopropoxyphenyl)benzamide. One direction is to study its potential use in combination with other drugs for cancer treatment. Another direction is to study its potential use in the treatment of other neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential off-target effects.
合成法
The synthesis of 2,6-difluoro-N-(4-isopropoxyphenyl)benzamide involves the reaction of 2,6-difluorobenzoyl chloride with 4-isopropoxyaniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography.
特性
製品名 |
2,6-difluoro-N-(4-isopropoxyphenyl)benzamide |
|---|---|
分子式 |
C16H15F2NO2 |
分子量 |
291.29 g/mol |
IUPAC名 |
2,6-difluoro-N-(4-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C16H15F2NO2/c1-10(2)21-12-8-6-11(7-9-12)19-16(20)15-13(17)4-3-5-14(15)18/h3-10H,1-2H3,(H,19,20) |
InChIキー |
SJKPJYCHPUSQEO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F |
正規SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266890.png)
![(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266891.png)
![(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266893.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266894.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266896.png)

![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B266901.png)
![2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266902.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B266904.png)

![N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide](/img/structure/B266906.png)

![N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B266918.png)
![N-(2,4-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B266924.png)